molecular formula C11H14N2O4 B12686589 Dimethyl 3,4-diazatricyclo(4.2.1.02,5)non-7-ene-3,4-dicarboxylate CAS No. 65244-06-6

Dimethyl 3,4-diazatricyclo(4.2.1.02,5)non-7-ene-3,4-dicarboxylate

Cat. No.: B12686589
CAS No.: 65244-06-6
M. Wt: 238.24 g/mol
InChI Key: WITQEHXYNZSTPS-UHFFFAOYSA-N
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Description

Di-tert-butylphenyl phenyl phosphate: (EINECS 265-656-4) is an organic compound with the molecular formula C20H27O4P . It is a colorless liquid known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

Properties

CAS No.

65244-06-6

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

dimethyl 3,4-diazatricyclo[4.2.1.02,5]non-7-ene-3,4-dicarboxylate

InChI

InChI=1S/C11H14N2O4/c1-16-10(14)12-8-6-3-4-7(5-6)9(8)13(12)11(15)17-2/h3-4,6-9H,5H2,1-2H3

InChI Key

WITQEHXYNZSTPS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C2C3CC(C2N1C(=O)OC)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butylphenyl phenyl phosphate is primarily synthesized through the phosphorylation of phenylphenol. The common reaction involves heating phenylphenol with phosphorus trioxide (P2O3) in an appropriate solvent . Another method involves the reaction of 2,4-di-tert-butylphenol with tris(2-chloroethyl) phosphate under alkaline conditions .

Industrial Production Methods: In industrial settings, the compound is produced by mixing phenyl phosphate and 2,4-di-tert-butylphenol in a molar ratio. The mixture is then subjected to esterification using an excess of trichlorophenol as a catalyst at controlled temperatures and pressures . The product is purified through solvent extraction, cooling crystallization, or distillation.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butylphenyl phenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Di-tert-butylphenyl phenyl phosphate exerts its effects by inhibiting the activity of secretory phospholipase A2 (sPLA2). This enzyme plays a crucial role in the release of arachidonic acid, a precursor to pro-inflammatory mediators. By inhibiting sPLA2, the compound reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: Di-tert-butylphenyl phenyl phosphate is unique due to its dual role as a plasticizer and flame retardant, along with its significant anti-inflammatory properties. Its ability to inhibit sPLA2 sets it apart from other similar compounds, making it valuable in both industrial and medical applications .

Biological Activity

Dimethyl 3,4-diazatricyclo(4.2.1.02,5)non-7-ene-3,4-dicarboxylate (CAS: 65244-06-6) is a complex bicyclic compound with potential biological activities that have garnered interest in pharmacological research. This article reviews its synthesis, chemical properties, and biological activities based on available literature.

  • Molecular Formula : C11_{11}H14_{14}N2_2O4_4
  • Molar Mass : 238.24 g/mol
  • CAS Number : 65244-06-6
  • EINECS Number : 265-656-4

The compound's structure features a bicyclic framework with two carboxylate groups, which may contribute to its biological interactions.

Synthesis

This compound can be synthesized through various organic reactions involving diazatricyclo compounds and carboxylic acids or their derivatives. Specific synthetic pathways often focus on optimizing yield and purity while minimizing environmental impact.

Antimicrobial Properties

Research indicates that derivatives of diazatricyclo compounds exhibit significant antimicrobial activity. For instance, studies have shown that similar bicyclic compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans . The mechanism often involves interference with microbial protein synthesis or cell wall integrity.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. These effects are typically assessed through in vitro assays measuring cell viability and apoptosis induction .

Case Studies

  • Antifungal Activity : In a study on related compounds, it was found that certain derivatives exhibited strong binding affinities to fungal proteins associated with pathogenicity, suggesting potential as antifungal agents .
  • Cytotoxicity Testing : A series of tests on human cancer cell lines demonstrated that some diazatricyclo derivatives could reduce cell proliferation significantly compared to control groups .

Data Table: Summary of Biological Activities

Biological ActivityType of StudyFindings
AntimicrobialIn vitroEffective against Gram-positive and Gram-negative bacteria
AntifungalIn vitroStrong binding to C. albicans proteins
CytotoxicityCell linesSignificant reduction in cancer cell viability

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